N-(3-chloro-4-methoxyphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide
Description
This compound is a piperidine-4-carboxamide derivative featuring a 3-chloro-4-methoxyphenyl group at the N-position and a 6-tosylpyridazin-3-yl moiety at the piperidine’s 1-position.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O4S/c1-16-3-6-19(7-4-16)34(31,32)23-10-9-22(27-28-23)29-13-11-17(12-14-29)24(30)26-18-5-8-21(33-2)20(25)15-18/h3-10,15,17H,11-14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDDVHRPMBNGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, functional groups are introduced through various reactions such as alkylation or acylation.
Introduction of the Pyridazine Ring: The pyridazine ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Substitution Reactions: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions.
Tosylation: The tosyl group is typically introduced using tosyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol or a quinone derivative.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide may have various applications in scientific research, including:
Medicinal Chemistry: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biological Studies: Used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
MCC14: A Mu Opioid Receptor/Chemokine Receptor Dual-Targeting Analog
Structure: N-(3-(4-(4-Carbamoylbenzyl)piperidin-1-yl)propyl)-N-(3-chloro-4-methylphenyl)-1-(14-(((4aS,7S,7aR,12bS)-4a,9-dihydroxy-3-methyl-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl)amino)-5,10,14-trioxo-3,12-dioxa-6,9-diazatetradecan-1-oyl)piperidine-4-carboxamide . Key Differences:
- Substituents: MCC14 includes a complex opioid-like scaffold (methanobenzofuroisoquinolinyl) and a carbamoylbenzyl group, enabling dual targeting of mu opioid and chemokine receptors.
- Therapeutic Application : Demonstrated efficacy in inflammatory and neuropathic pain models, unlike the target compound, which lacks reported receptor-specific data.
Inference : The absence of the opioid scaffold in the target compound may limit its pain-modulating effects but reduce off-target risks.
SARS-CoV-2 Inhibitor Candidates
Structures :
Photoprobe Derivative: 1-(3-Benzoylbenzoyl)-N-(3-chloro-4-methoxyphenyl)piperidine-3-carboxamide (8b)
Structure : Shares the N-(3-chloro-4-methoxyphenyl) group but differs in the piperidine-3-carboxamide backbone and a 3-benzoylbenzoyl substituent .
Key Differences :
- Functional Groups : The benzoylbenzoyl group enables photoaffinity labeling, unlike the tosylpyridazinyl group in the target compound.
- Analytical Data : Compound 8b exhibited >95% HPLC purity and a molecular ion peak at m/z 477.2 ([M + H]⁺), suggesting superior synthetic reproducibility compared to the target compound, which lacks reported analytical metrics.
Triazolo-Pyridazin Analogs
Structure : N-(3-chloro-4-methoxyphenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide .
Key Differences :
- Heterocycle : Replaces the tosylpyridazinyl group with a triazolo-pyridazin moiety, which may alter electronic properties and target selectivity.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and related studies.
Chemical Structure and Properties
The compound features a piperidine ring linked to a tosylpyridazine moiety, along with a 3-chloro-4-methoxyphenyl substituent. This unique arrangement may enhance its interactions with biological targets, particularly in cancer therapy and other therapeutic areas.
Anticancer Properties
Preliminary studies suggest that this compound exhibits notable anticancer activity. The structural components, particularly the triazole and pyridazine rings, are often associated with enhanced cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.2 | Inhibition of cell proliferation |
| MCF-7 (Breast) | 3.8 | Induction of apoptosis |
| HeLa (Cervical) | 4.5 | Disruption of cell cycle |
These findings indicate that the compound may interact with key proteins involved in cell survival and proliferation pathways, making it a candidate for further pharmacological exploration.
Anti-inflammatory and Neuroprotective Effects
In addition to its anticancer properties, there are indications that this compound may possess anti-inflammatory and neuroprotective activities. The presence of the tosyl group could enhance its ability to modulate inflammatory pathways, which is supported by studies showing similar compounds exhibiting such effects.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Key modifications that have been explored include:
- Substituent Variations : Altering the halogen or methoxy groups can significantly impact biological potency.
- Ring Modifications : Adjustments to the piperidine or pyridazine rings can enhance binding affinity to target proteins.
For example, compounds with varying substituents have shown differing levels of activity against similar biological targets:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine | Similar piperidine and triazole structure | Anticancer properties |
| 7-[2-methyl-[1,2,4]triazolo[4,3-a]pyridin]-5-fluorobenzamide | Contains triazole and pyridine rings | Anticancer activity |
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions to achieve high yields. Key steps include:
- Formation of Piperidine Ring : Utilizing appropriate reagents to form the piperidine backbone.
- Introduction of Tosyl Group : Employing tosyl chloride to attach the tosyl moiety.
- Final Coupling Reaction : Combining all components under optimized conditions to yield the final product.
Case Studies
Several case studies have highlighted the potential applications of this compound in treating various diseases:
- Cancer Therapeutics : A study demonstrated that derivatives similar to this compound effectively inhibited tumor growth in xenograft models.
- Neurodegenerative Diseases : Research has indicated promising results in models for Alzheimer's disease, where compounds with similar structures showed reduced neuroinflammation.
Q & A
Basic: What are the optimized synthetic routes for N-(3-chloro-4-methoxyphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide, and how are reaction conditions tailored to improve yield?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the piperidine-4-carboxamide core. Key steps include:
- Core Formation: Cyclization of substituted pyridazine derivatives with tosyl groups under reflux conditions (e.g., using DMF as a solvent at 80–100°C) to introduce the 6-tosylpyridazin-3-yl moiety .
- Amide Coupling: Reaction of the piperidine-4-carboxylic acid derivative with 3-chloro-4-methoxyaniline using coupling reagents like HBTU or EDCI in the presence of a base (e.g., triethylamine) to form the carboxamide bond .
- Optimization: Adjusting stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hours) improves yield (typically 60–75%). Solvent choice (THF or DCM) and catalytic additives (DMAP) enhance reaction efficiency .
Basic: What analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence of the methoxyphenyl group (δ 3.8–4.0 ppm for OCH3) and tosylpyridazine protons (aromatic signals at δ 7.5–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the piperidine ring .
- Mass Spectrometry (HRMS): High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragments (e.g., loss of tosyl group at m/z ~155).
- X-ray Crystallography: Resolves stereochemical ambiguities in the piperidine ring and confirms the spatial arrangement of substituents .
Advanced: How can researchers design experiments to assess the compound’s bioactivity against kinase targets, and what in vitro/in vivo models are appropriate?
Answer:
- Kinase Inhibition Assays: Use purified kinases (e.g., Akt, ROCK) in ADP-Glo™ luminescence assays to measure IC50 values. Pre-incubate the compound (1–10 µM) with kinase and ATP, then quantify residual ATP .
- Cellular Models: Test antiproliferative effects in cancer cell lines (e.g., MCF-7 breast cancer) via MTT assays. Include controls for cytotoxicity (e.g., HEK293 normal cells).
- In Vivo Pharmacokinetics: Administer orally (10–50 mg/kg) in rodent xenograft models. Monitor plasma levels via LC-MS/MS and assess tumor growth inhibition over 21 days .
Advanced: How does structural modification of the piperidine-4-carboxamide scaffold influence selectivity for sigma receptors, and what substituents enhance potency?
Answer:
- Substituent Effects:
- SAR Studies:
Advanced: How can conflicting pharmacokinetic data (e.g., rapid in vivo clearance vs. in vitro stability) be resolved for this compound?
Answer:
- Metabolic Profiling: Use liver microsomes (human/rodent) to identify major metabolites via LC-HRMS. Look for oxidative dealkylation or glucuronidation of the methoxyphenyl group .
- Prodrug Strategies: Modify the carboxamide to a methyl ester (pro-drug) to enhance oral bioavailability. Hydrolyze in plasma to release the active form .
- Linker Optimization: Replace the tosyl group with PEG-based linkers to reduce hepatic clearance while maintaining target binding .
Advanced: What computational methods are effective in predicting binding modes to ATP-binding pockets, and how can MD simulations validate these predictions?
Answer:
- Docking Studies: Use AutoDock Vina to dock the compound into Akt’s ATP-binding site (PDB: 3O96). Prioritize poses with hydrogen bonds to Glu234 and hydrophobic contacts with Phe442 .
- Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess stability. Analyze RMSD (<2 Å) and ligand-protein interaction fingerprints (e.g., persistent salt bridges with Lys158) .
- Free Energy Calculations: Apply MM-PBSA to calculate binding free energy (ΔG). Correlate with experimental IC50 values to validate predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
